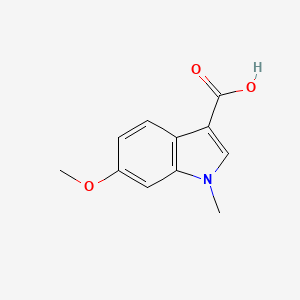

6-methoxy-1-methyl-1H-indole-3-carboxylic acid

Description

6-Methoxy-1-methyl-1H-indole-3-carboxylic acid is a substituted indole derivative characterized by a methoxy group at position 6, a methyl group at position 1 (on the indole nitrogen), and a carboxylic acid moiety at position 3. This compound belongs to a broader class of indole carboxylic acids, which are critical intermediates in pharmaceutical synthesis due to their versatile reactivity and structural diversity . Indole derivatives are widely utilized in drug discovery, particularly in the development of kinase inhibitors, antiviral agents, and anti-inflammatory compounds.

Properties

IUPAC Name |

6-methoxy-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-6-9(11(13)14)8-4-3-7(15-2)5-10(8)12/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKINARAKCBGGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1-methyl-1H-indole-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with tryptophan or its derivatives as the starting material.

Methylation: The indole nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Carboxylation: The carboxylic acid group at the 3-position is introduced using reagents like chloroformates or carbon dioxide under pressure.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.

Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or aldehydes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.

Major Products Formed:

Oxidation: Oxindole derivatives, which are important in medicinal chemistry.

Reduction: Alcohols and aldehydes, which can be further modified for various applications.

Substitution: Substituted indoles with different functional groups, useful in drug design and synthesis.

Scientific Research Applications

Chemistry: In chemistry, 6-methoxy-1-methyl-1H-indole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. These properties make them potential candidates for drug development.

Medicine: The compound's derivatives are explored for their therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases. Its ability to bind to multiple receptors makes it a versatile molecule in medicinal chemistry.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-methoxy-1-methyl-1H-indole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The specific pathways and targets depend on the derivative and its intended application. For example, in anticancer applications, the compound may inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Positioning

Key structural variations among analogous compounds include differences in substituent positions (e.g., methoxy, methyl, bromo, or amino groups) and functional group placement (carboxylic acid at position 2 vs. 3). Below is a comparative analysis:

Physicochemical Properties

- Solubility: The presence of polar groups (e.g., methoxy, amino, or carboxylic acid) improves aqueous solubility. For example, the amino-substituted analog (6-amino-1-methyl-1H-indole-3-carboxylic acid) exhibits higher polarity compared to the methoxy derivative .

- Crystal Packing : Substituents influence intermolecular interactions. The 6-bromo analog forms dimers via O–H⋯O hydrogen bonds and layers through N–H⋯O bonds, whereas the 6-methoxy derivative’s methyl group may disrupt such interactions .

Pharmacological Relevance

Biological Activity

6-Methoxy-1-methyl-1H-indole-3-carboxylic acid is a member of the indole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a methoxy group at the 6-position, a methyl group at the 1-position, and a carboxylic acid functional group at the 3-position. This unique combination of functional groups influences its chemical reactivity and biological properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Methoxy at 6-position; methyl at 1-position | Distinctive combination enhancing biological activity |

| 1-Methyl-1H-indole-3-carboxylic acid | Similar structure but lacks the methoxy group | Less versatile in biological applications |

| 5-Methoxyindole | Methoxy at 5-position | Variation in methoxy position affects reactivity |

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated cytotoxic effects against rapidly dividing cells such as A549 lung cancer cells . The mechanism of action may involve the inhibition of specific enzymes related to cell growth and proliferation.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. In models of neurodegeneration, such as those induced by oxidative stress or amyloid-beta toxicity, it has shown potential in preventing neuronal cell death . The antioxidant properties of this compound contribute to its ability to mitigate oxidative damage in neuronal cells, making it a candidate for further research in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, this compound exhibits antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with low minimum inhibitory concentrations (MIC) . This suggests potential applications in developing new antimicrobial agents.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Binding : Its ability to bind multiple receptors enhances its versatility in therapeutic applications.

- Oxidative Stress Modulation : The antioxidant properties help reduce oxidative stress within cells, contributing to its neuroprotective effects.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anticancer Activity : A study evaluating various indole derivatives found that this compound significantly inhibited the growth of A549 cells compared to non-tumor fibroblast cells .

- Neuroprotective Effects : Research demonstrated that this compound could protect against oxidative stress-induced neuronal damage in vitro, suggesting its potential for treating neurodegenerative diseases .

- Antimicrobial Properties : In evaluations against MRSA, the compound exhibited potent antimicrobial activity with an MIC as low as 0.98 μg/mL, indicating its promise as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-methoxy-1-methyl-1H-indole-3-carboxylic acid?

- Methodology : A common approach involves esterification or carboxyl group introduction. For example, methyl ester derivatives (e.g., methyl 1-methyl-1H-indole-3-carboxylate) are synthesized by refluxing the carboxylic acid precursor with methanol and catalytic sulfuric acid . Subsequent demethylation or functional group interconversion may yield the target compound. Key steps include monitoring reaction progress via TLC and recrystallization for purification.

- Key Considerations : Acid catalysis efficiency, solvent selection (e.g., methanol), and reaction time optimization (e.g., overnight reflux) are critical for yield improvement.

Q. How is this compound characterized using spectroscopic methods?

- Analytical Workflow :

- IR Spectroscopy : Confirms carboxyl (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

- UV-Vis : λmax near 297 nm (indole π→π* transitions) .

- NMR : ¹H NMR distinguishes methoxy (δ ~3.8 ppm), methyl (δ ~3.7 ppm), and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR identifies carbonyl carbons (δ ~165 ppm) .

- Validation : Cross-referencing with databases (e.g., Reaxys) ensures structural accuracy.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields during multi-step synthesis of this compound?

- Case Study : reports a 410 K melting point for methyl 1-methyl-1H-indole-3-carboxylate, but variations in intermediates (e.g., brominated analogs) may affect yields.

- Troubleshooting :

- Stepwise Monitoring : Use HPLC or GC-MS to identify bottlenecks (e.g., incomplete esterification).

- Condition Optimization : Adjust acid catalyst concentration (e.g., H₂SO₄ vs. HCl) or solvent polarity .

- Byproduct Analysis : Characterize side products (e.g., dimerization) via HRMS .

Q. What strategies are effective for designing biologically active derivatives of this compound?

- Structural Modifications :

- Functionalization : Introduce substituents at the 5-position (e.g., bromo, chloro) to enhance binding to kinase active sites, as seen in PDGFR inhibitors .

- Esterification/Amidation : Convert the carboxyl group to esters or amides for improved membrane permeability (e.g., ethyl esters in ).

- Biological Screening :

- In Vitro Assays : Test kinase inhibition (e.g., EphB3, VLA-4) using derivatives like those in .

- SAR Studies : Correlate substituent effects (e.g., methoxy vs. hydroxy) with activity using molecular docking .

Methodological Insights

- Synthetic Challenges : Steric hindrance at the 1-methyl position may slow carboxylation; microwave-assisted synthesis could reduce reaction times .

- Data Interpretation : Contradictions in melting points (e.g., vs. 12) may arise from polymorphism or purity differences—employ DSC for clarity.

- Advanced Applications : Use this compound as a scaffold for fluorescent probes, leveraging indole’s intrinsic photophysics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.